N-(5-hydroxy-3-carboxyphenyl)thiourea
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Overview
Description
“N-(5-hydroxy-3-carboxyphenyl)thiourea” is a chemical compound with the molecular formula C8H8N2O3S. It is structurally related to thiourea, an organosulfur compound with the formula SC(NH2)2 . Thiourea is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Chemical Reactions Analysis
The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .Scientific Research Applications
1. Anticancer Properties
Thioureas, including derivatives like N-(5-hydroxy-3-carboxyphenyl)thiourea, have shown potential in anticancer activities. For example, novel thiourea derivatives demonstrated potent cytotoxicity against HeLa cell lines, suggesting their utility in drug research for cancer treatments (Ruswanto et al., 2015).
2. Biological Activity Studies
Thiourea compounds have been synthesized and studied for their biological activities. These activities include potential therapeutic applications in different areas of medicine. For instance, N-(5-hydroxy-3-carboxyphenyl)thiourea could be involved in the synthesis of indole derivatives for studying their biological activities (Murasheva et al., 1970).
3. Antibacterial Efficacy
Research has also been conducted on thiourea derivatives for their antibacterial properties. These compounds have shown effectiveness against various pathogens, indicating the potential use of N-(5-hydroxy-3-carboxyphenyl)thiourea in the development of new antibacterial agents (Gajbhiye, 2021).
4. Agriculture and Plant Growth
In the agricultural sector, thiourea compounds like N-(5-hydroxy-3-carboxyphenyl)thiourea have been researched for their role as nitrification and urease inhibitors. These properties are significant in improving plant growth and yield, demonstrating the agricultural applications of thiourea derivatives (Zhang De-sheng, 2003).
5. Synthesis of Chemical Compounds
Thiourea derivatives have been used in the synthesis of various chemical compounds. This includes their role in the formation of unique structures like 2-amino-dihydrothiophenes, showing the chemical versatility of thioureas in synthetic chemistry (Xie et al., 2019).
6. Antioxidant Effects
Studies have explored the antioxidant properties of thiourea compounds. For instance, thiourea has shown protective effects against copper-induced oxidative damage, which can be relevant in the context of N-(5-hydroxy-3-carboxyphenyl)thiourea (Zhu, Antholine, & Frei, 2002).
properties
IUPAC Name |
3-(carbamothioylamino)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-8(14)10-5-1-4(7(12)13)2-6(11)3-5/h1-3,11H,(H,12,13)(H3,9,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLZEZBRDSVSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=S)N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamothioylamino)-5-hydroxybenzoic acid |
Citations
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